

Application Notes and Protocols: Synthesis of Barnidipine Impurities as Reference Standards

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Compound of Interest		
Compound Name:	Barnidipine	
Cat. No.:	B1667753	Get Quote

Introduction

Barnidipine hydrochloride is a dihydropyridine calcium channel blocker used for the management of hypertension.[1][2][3] The presence of impurities in the active pharmaceutical ingredient (API) can affect its quality, safety, and efficacy.[1] Therefore, the identification, synthesis, and characterization of potential impurities are crucial for quality control during the manufacturing process of **barnidipine**.[1] These synthesized impurities serve as reference standards for analytical method development, validation, and routine quality control testing.

This document outlines the methodologies for the synthesis of four known impurities of **barnidipine**. These impurities can arise during the manufacturing process or as degradation products. The described protocols are intended for researchers, scientists, and drug development professionals involved in the quality control of **barnidipine**.

Identified Impurities

During the process development of **barnidipine** hydrochloride, four key impurities have been identified and characterized. The structures of these impurities are detailed below:

- Impurity 2: (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate (diastereoisomer of barnidipine)
- Impurity 3: 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (dehydrogenation product)



- Impurity 4: (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Impurity 5: (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (analog of **barnidipine**)

Barnidipine is also known to be sensitive to light and hydrolysis, which can lead to the formation of degradation products. The pyridine derivative (Impurity 3) is a significant photodegradation product formed by the aromatization of the 1,4-dihydropyridine ring.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of **barnidipine** impurities, including yield, purity, and mass spectrometry data.

Impurity	Trivial Name	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	HPLC Purity (%)	Mass Spectrum (m/z)
Impurity 2	Diastereois omer	C27H29N3O	491.54	41	92.9	490.1 (M- H) ⁻
Impurity 3	Dehydroge nation Product	C27H27N3O	489.52	31	94.6	490.0 (M+H) ⁺
Impurity 4	Ethyl Ester Analog	C20H22N2O	386.40	55	-	398.2 (M- H) ⁻
Impurity 5	Ethyl Analog	C28H31N3O	505.56	38	98.2	504.2 (M- H) ⁻

Experimental Protocols

Detailed methodologies for the synthesis of each impurity are provided below.

Synthesis of Impurity 2: (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-



pyridine dicarboxylate

This impurity is a diastereoisomer of **barnidipine** and can be synthesized using the enantiomer of a key intermediate.

Procedure:

- To a solution of (S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (13) (2.47 g, 0.0074 mol) in dichloromethane (32.5 mL), add oxalyl chloride (1.4 g, 0.011 mol) and a catalytic amount of DMF at -20°C.
- Stir the reaction mixture for 1 hour at a temperature below -15°C.
- In a separate flask, dissolve (S)-1-benzylpyrrolidin-3-ol (14) (1.3 g, 0.0073 mol) in dichloromethane (32.5 mL).
- Add the solution of (S)-1-benzylpyrrolidin-3-ol to the reaction mixture at -20°C and stir for 2 hours.
- Pour the reaction mixture into a saturated sodium carbonate solution (125 mL) and extract with dichloromethane (125 mL).
- Wash the organic phase with water (250 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (3:2) as the eluent to yield Impurity 2 as a light yellow solid.

Synthesis of Impurity 3: 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

This impurity is the dehydrogenation (oxidation) product of **barnidipine**.

Procedure:

• Dissolve **barnidipine** (15) (1.0 g, 0.002 mol) in dichloromethane (20 mL).



- Add manganese dioxide (1.0 g, 0.0115 mol) to the solution.
- Stir the mixture at room temperature for 24 hours.
- Filter the reaction mixture and concentrate the filtrate.
- Purify the residue by flash column chromatography on silica gel using a mixture of ethyl
 acetate and petroleum ether (3:2) as the eluent to afford Impurity 3 as a light yellow solid.

Synthesis of Impurity 4: (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

The formation of this impurity can occur during the recrystallization of the API in ethanol.

Procedure:

- Dissolve (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (12) (5.0 g, 0.015 mol) in ethanol (200 mL).
- Add a catalytic amount of concentrated sulfuric acid.
- Stir the mixture at room temperature for 24 hours.
- Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (2 x 100 mL).
- Wash the combined organic phase with water (300 mL), dry over anhydrous magnesium sulfate, and concentrate.
- Purify the residue by flash column chromatography on silica gel using a mixture of ethyl
 acetate and petroleum ether (3:2) as the eluent to yield Impurity 4 as a light yellow solid.

Synthesis of Impurity 5: (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate



This impurity is an analog of **barnidipine** where the methyl ester is replaced by an ethyl ester, potentially due to the presence of ethyl 3-aminobut-2-enoate as a starting material impurity.

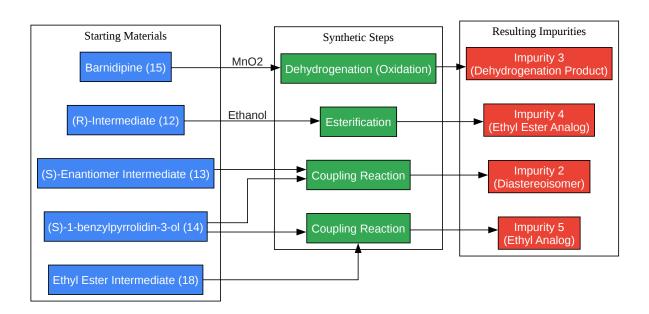
Procedure:

- To a solution of 5-(ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (18) (5.0 g, 0.014 mol) in dichloromethane (70 mL), add oxalyl chloride (2.7 g, 0.021 mol) and a catalytic amount of DMF below 0°C.
- Stir the reaction mixture for 1 hour.
- Cool the mixture to -20°C.
- Add a solution of (S)-1-benzylpyrrolidin-3-ol (14) (2.5 g, 0.014 mol) in dichloromethane (70 mL) and stir for 2 hours.
- Pour the reaction mixture into a saturated sodium carbonate solution (275 mL) and extract with dichloromethane (275 mL).
- Wash the organic phase with water (550 mL), dry over anhydrous magnesium sulfate, and concentrate.
- Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (3:2) as the eluent to yield Impurity 5 as a light yellow solid.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of **barnidipine** impurities.

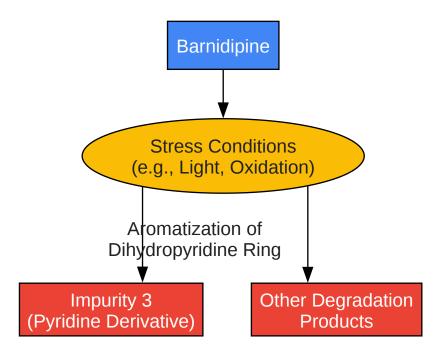




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Caption: Synthetic routes to barnidipine impurities.





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Caption: Forced degradation pathway of **barnidipine**.

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References

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